molecular formula C5H15ClSi2 B075337 Chloropentamethyldisilane CAS No. 1560-28-7

Chloropentamethyldisilane

Cat. No. B075337
CAS RN: 1560-28-7
M. Wt: 166.79 g/mol
InChI Key: GJCAUTWJWBFMFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloropentamethyldisilane and related compounds involves intricate processes that can lead to a variety of organofunctional disilanes. For example, the reaction of (chloromethyl)pentamethyldisilane with sodium methoxide, isopropoxide, and phenoxide undergoes intramolecular rearrangement, resulting in alkoxypentamethyldisilylmethanes. In contrast, reactions with sodium ethylmercaptide and thiophenolate, as well as diethylamine and aniline, yield substitution products without rearrangement (Kumada, Ishikawa, & Tamao, 1966).

Molecular Structure Analysis

The molecular structure of chloropentamethyldisilane derivatives has been extensively studied, highlighting the diverse outcomes based on different synthesis routes and conditions. These structural variations significantly influence the reactivity and properties of the compounds. For instance, certain synthesis pathways lead to the formation of unique organosilicon compounds containing vinylsilane and allylsilane units, showcasing the impact of molecular structure on chemical behavior (Watanabe et al., 1982).

Chemical Reactions and Properties

Chloropentamethyldisilane participates in various chemical reactions, demonstrating a range of reactivities depending on the nature of the reacting species and conditions. For example, its oxidation by m-chloroperbenzoic acid leads to different products depending on the nature of the alkene, indicating the compound's versatile reactivity (Dixon, Steele, & Weber, 1982).

Scientific Research Applications

Application 1: Synthesis of Silyloxyjulolidine (SiN1)

  • Summary of the Application : Chloropentamethyldisilane is used as one of the constituents for the synthesis of silyloxyjulolidine (SiN1). SiN1 is a source of silyl radicals which may be used as photoinitiators for free radical photopolymerization .
  • Results or Outcomes : The outcome of this application is the production of SiN1, which can act as a photoinitiator for free radical photopolymerization. The specific quantitative data or statistical analyses are not provided in the available resources .

Application 2: Preparation of 2-Pentamethyldisilanyloxymethyl)phenylpentamethyldisilane

  • Summary of the Application : Chloropentamethyldisilane may also be used in the preparation of 2-pentamethyldisilanyloxymethyl)phenylpentamethyldisilane .
  • Results or Outcomes : The outcome of this application is the production of 2-pentamethyldisilanyloxymethyl)phenylpentamethyldisilane. The specific quantitative data or statistical analyses are not provided in the available resources .

Safety And Hazards

Chloropentamethyldisilane is classified as a flammable liquid and vapor . It can cause severe skin burns and eye damage . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

The global Chloropentamethyldisilane market is projected to grow from US$ million in 2023 to US$ million by 2029 . This suggests that there may be increasing demand and potential new applications for this compound in the future.

properties

IUPAC Name

chloro-dimethyl-trimethylsilylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCAUTWJWBFMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061781
Record name Chloropentamethyldisilane
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Molecular Weight

166.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloropentamethyldisilane

CAS RN

1560-28-7
Record name 1-Chloro-1,1,2,2,2-pentamethyldisilane
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Record name Chloropentamethyldisilane
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Record name Disilane, 1-chloro-1,1,2,2,2-pentamethyl-
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Record name Chloropentamethyldisilane
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Record name Chloropentamethyldisilane
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Record name CHLOROPENTAMETHYLDISILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
173
Citations
L Hevesi, M Dehon, R Crutzen… - The Journal of …, 1997 - ACS Publications
… Chloropentamethyldisilane was prepared from hexamethyldisilane and acetyl chloride in the presence of aluminum trichloride by a modified literature procedure. The modification …
Number of citations: 26 pubs.acs.org
H Sakurai, H Yamamori, M Kumada - The Journal of Organic …, 1968 - ACS Publications
The first carbon-functional organotrisilanes, 1-and 2-(dichloromethyl) heptamethyltrisilane, havebeen pre-pared from the corresponding chloroheptamethyltrisilanes with-…
Number of citations: 13 pubs.acs.org
R Damrauer, RA Simon, B Kanner - Organometallics, 1988 - ACS Publications
… Finally, 1-chloropentamethyldisilane reacts by method C to give high yields of the corresponding fluorodisilane with no destruction of the Si-Si linkage. We have examined several other …
Number of citations: 53 pubs.acs.org
M Kumada, K Tamao - Advances in organometallic chemistry, 1968 - Elsevier
… Thus, when the mixed vapor of chloropentamethyldisilane and hydrogen chloride in the … 500C and the cleavage of chloropentamethyldisilane gives rise to the preferential formation of (…
Number of citations: 247 www.sciencedirect.com
A Kunai, T Ueda, E Toyoda, M Ishikawa - Bulletin of the Chemical …, 1994 - journal.csj.jp
… , the electrolysis of dichloromethylphenylsilane (1a) in the presence of chlorotrimethylsilane affords 2-phenylheptamethyltrisilane in 61% yield, while with chloropentamethyldisilane, 1a …
Number of citations: 26 www.journal.csj.jp
S Kyushin - Efficient Methods for Preparing Silicon Compounds, 2016 - Elsevier
In this chapter, experimental procedures in organosilicon synthesis are described, including, 1) silicon–carbon bond formation (nucleophilic substitution of halosilanes with Grignard …
Number of citations: 1 www.sciencedirect.com
M Kumada, K Tamao, T Takubo, M Ishikawa - Journal of Organometallic …, 1967 - Elsevier
Four 1,2-disilacycloalkanes of the formula , where n equals 3, 4, 5 and 6, have been prepared by two methods: one involves reaction of ClMe 2 SiSiMe 2 Cl with BrMg(CH 2 ) n MgBr, …
Number of citations: 61 www.sciencedirect.com
RA Simon - 1988 - digital.auraria.edu
Chemistry involving fluorosilanes recently began a major revival. Historically, compounds containing silicon-fluorine bonds have received little attention. Preparation of these …
Number of citations: 3 digital.auraria.edu
M Ishikawa, M Kumada - Journal of Organometallic Chemistry, 1972 - Elsevier
The UV photolysis of dodecamethylcyclohexasilane (I) in cyclohexane at ca. 45 proceeds readily will loss of dimethylsilylene species to give two of the lower homologs, viz, …
Number of citations: 143 www.sciencedirect.com
H Shizuka, Y Sato, Y Ueki, M Ishikawa… - Journal of the Chemical …, 1984 - pubs.rsc.org
… (0.024 mol) of chloropentamethyldisilane at room temperature. … g (0.06 mol) of chloropentamethyldisilane in 15 cm3 of THF. … g (0.05 mol) of chloropentamethyldisilane in 10 cm3 …
Number of citations: 103 pubs.rsc.org

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